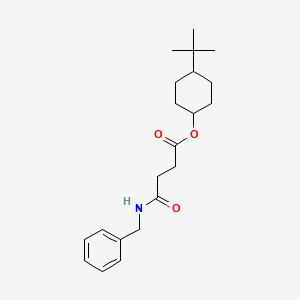
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a benzylamino group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the cyclohexyl ring substituted with a tert-butyl group. This can be achieved through the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a strong acid such as hydrogen chloride . The resulting 4-tert-butylcyclohexanol is then reacted with benzylamine and a suitable esterification agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The cyclohexyl ring and tert-butyl group contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexyl acetate: This compound shares the cyclohexyl ring and tert-butyl group but differs in the ester functionality.
4-Tert-butylcyclohexanol: Similar in structure but lacks the benzylamino and oxobutanoate groups.
Uniqueness
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H31NO3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(benzylamino)-4-oxobutanoate |
InChI |
InChI=1S/C21H31NO3/c1-21(2,3)17-9-11-18(12-10-17)25-20(24)14-13-19(23)22-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,22,23) |
InChI Key |
VVMVJNWTRTUFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















